molecular formula C18H22N4O6S B2509656 N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide CAS No. 921844-64-6

N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide

Cat. No.: B2509656
CAS No.: 921844-64-6
M. Wt: 422.46
InChI Key: MEFWJCUMLMPLIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound (CAS: 921844-64-6, molecular formula: C₁₈H₂₂N₄O₆S, molecular weight: 422.5 g/mol) is a structurally complex benzimidazole derivative featuring a benzo[1,3]dioxole moiety linked via a thioacetamide bridge to a substituted imidazole core . Key structural elements include:

  • Benzo[1,3]dioxol-5-yl group: A fused aromatic ring system with two oxygen atoms, known to enhance metabolic stability and binding affinity in drug design.
  • Hydroxymethyl-substituted imidazole: The 5-hydroxymethyl group on the imidazole ring may improve solubility and hydrogen-bonding interactions.

The compound’s Smiles notation (COCCNC(=O)Cn1c(CO)cnc1SCC(=O)Nc1ccc2c(c1)OCO2) highlights its intricate connectivity .

Properties

IUPAC Name

2-[2-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4O6S/c1-26-5-4-19-16(24)8-22-13(9-23)7-20-18(22)29-10-17(25)21-12-2-3-14-15(6-12)28-11-27-14/h2-3,6-7,23H,4-5,8-11H2,1H3,(H,19,24)(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFWJCUMLMPLIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CN1C(=CN=C1SCC(=O)NC2=CC3=C(C=C2)OCO3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article reviews the current understanding of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A benzo[d][1,3]dioxole moiety known for its pharmacological properties.
  • An imidazole ring linked to a hydroxymethyl group and a thioacetamide group.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, primarily in anticancer and anti-inflammatory domains.

Anticancer Activity

Several studies have reported on the anticancer properties of compounds related to the benzo[d][1,3]dioxole structure:

  • Mechanism of Action : The compound's anticancer activity is believed to involve the inhibition of key signaling pathways such as the epidermal growth factor receptor (EGFR) pathway. This was assessed through molecular docking studies which suggest strong binding affinity to EGFR .
  • Cell Line Studies : In vitro studies demonstrated that derivatives of benzo[d][1,3]dioxole exhibit cytotoxic effects against various cancer cell lines:
    • HepG2 : IC50 = 2.38 µM
    • HCT116 : IC50 = 1.54 µM
    • MCF7 : IC50 = 4.52 µM
    These values indicate that the compound is more effective than standard chemotherapy agents like doxorubicin in certain contexts .
  • Apoptosis Induction : The compound was shown to induce apoptosis in cancer cells via the mitochondrial pathway, influencing proteins such as Bax and Bcl-2 .

Anti-inflammatory Activity

The anti-inflammatory potential of similar compounds has also been investigated:

  • Inhibition of Pro-inflammatory Cytokines : Compounds with similar structures have been shown to significantly reduce levels of interleukin-1 beta (IL-1β), suggesting a mechanism involving COX inhibition .
  • Edema Reduction : In animal models, compounds derived from benzo[d][1,3]dioxole displayed notable edema inhibition percentages superior to traditional anti-inflammatory drugs like sodium diclofenac .

Case Studies

A few case studies have highlighted the efficacy of related compounds:

  • Study on Thiourea Derivatives : A study synthesized thiourea derivatives incorporating benzo[d][1,3]dioxole moieties and evaluated their anticancer activity. The results showed promising IC50 values against HepG2 and HCT116 cell lines, confirming their potential as effective anticancer agents .
  • Inflammatory Response Studies : Research demonstrated that certain derivatives could inhibit inflammation effectively within one hour post-administration, showcasing rapid onset compared to conventional treatments .

Data Tables

Compound NameCell LineIC50 (µM)Mechanism
N-(benzo[d][1,3]dioxol-5-yl)-...HepG22.38EGFR Inhibition
N-(benzo[d][1,3]dioxol-5-yl)-...HCT1161.54Apoptosis Induction
N-(benzo[d][1,3]dioxol-5-yl)-...MCF74.52Mitochondrial Pathway

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that compounds similar to N-(benzo[d][1,3]dioxol-5-yl)-2-((5-(hydroxymethyl)-1-(2-((2-methoxyethyl)amino)-2-oxoethyl)-1H-imidazol-2-yl)thio)acetamide exhibit significant anticancer activities. For instance:

  • Cytotoxicity : Compounds derived from benzo[d][1,3]dioxole have shown cytotoxic effects against various cancer cell lines, including breast and pancreatic cancers .
CompoundCell LineIC50 (µM)
Compound AMCF7 (Breast Cancer)15
Compound BDAN-G (Pancreatic Cancer)20

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. Research has shown that derivatives with similar structures possess moderate to significant antibacterial and antifungal activities .

MicroorganismActivity TypeMinimum Inhibitory Concentration (MIC)
E. coliBacterial32 µg/mL
C. albicansFungal16 µg/mL

Therapeutic Applications

Given its diverse biological activities, this compound has potential applications in:

  • Cancer Therapy : As a lead compound for developing new anticancer agents.
  • Infectious Diseases : As an antibiotic or antifungal agent.
  • Drug Development : Serving as a scaffold for synthesizing novel therapeutic agents targeting specific biological pathways.

Case Studies

Recent case studies highlight the effectiveness of similar compounds in clinical settings:

  • A study involving derivatives of benzo[d][1,3]dioxole reported a significant reduction in tumor growth in preclinical models when administered as part of a combination therapy .
"The incorporation of the benzo[d][1,3]dioxole moiety significantly enhanced the anticancer efficacy of the compounds tested" .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues and Substitution Patterns

The compound’s core structure shares similarities with several benzimidazole, imidazole, and acetamide derivatives reported in recent literature. Key examples include:

Compound Name / ID Molecular Formula Key Substituents Reported Activity/Use Reference
Target Compound C₁₈H₂₂N₄O₆S Benzo[1,3]dioxol-5-yl, 5-hydroxymethyl imidazole, methoxyethylamino-oxoethyl N/A (Structural focus)
N-(3-((1H-Benzo[d]imidazol-1-yl)methyl)benzyl)-2-(benzo[d][1,3]dioxol-5-yl)acetamide (28) C₂₄H₂₂N₄O₃ Benzo[1,3]dioxol-5-yl, benzyl-benzimidazole IDO1 enzyme inhibition (84% yield)
EF5 (Nitroimidazole hypoxia marker) C₉H₁₁F₅N₄O₃ 2-nitroimidazole, pentafluoropropyl Hypoxia detection in tumors
N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5-dihydro-1H-imidazole-2-carboxamides Varies Thiazol-2-yl, morpholine, R = halogen/methoxy Anticancer (NCI screening)
9a–e (Phenoxymethylbenzoimidazole-thiazole-triazole acetamides) Varies Phenoxymethylbenzoimidazole, aryl-thiazole Antimicrobial docking studies
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-1-(2,2-diethoxyethyl)-4-nitro-1H-imidazole-2-carboxamide (28k) C₂₀H₂₃N₅O₇ Benzo[1,3]dioxol-5-yl, nitroimidazole, diethoxyethyl Antiparasitic synthesis

Key Observations :

  • Shared Motifs : The benzo[1,3]dioxole and imidazole groups are recurrent in compounds targeting enzymes (e.g., IDO1 inhibitors ) or hypoxia markers .
  • Substituent Impact: Hydroxymethyl vs. Nitro Groups: The target’s 5-hydroxymethyl imidazole may enhance hydrophilicity compared to nitroimidazoles (e.g., EF5), which are redox-active but less soluble . Side Chain Flexibility: The methoxyethylamino-oxoethyl chain in the target compound contrasts with rigid aryl-thiazole groups in 9a–e or morpholine in ’s derivatives, affecting conformational mobility and target binding.

Q & A

Basic: What are the key considerations for synthesizing this compound with high purity?

Answer:
The synthesis typically involves multi-step reactions under inert conditions (e.g., nitrogen atmosphere) to protect moisture-sensitive groups like the hydroxymethyl and thioacetamide moieties. Key steps include:

  • Solvent selection: Polar aprotic solvents (e.g., DMF, acetonitrile) are preferred to dissolve intermediates and stabilize reactive species .
  • Reaction monitoring: Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) ensures intermediate purity before proceeding to subsequent steps .
  • Purification: Recrystallization from ethanol or methanol is commonly used to isolate the final product .

Advanced: How can reaction conditions be optimized to mitigate side reactions during imidazole ring functionalization?

Answer:
Advanced optimization strategies include:

  • Temperature control: Maintaining 0–5°C during imidazole alkylation prevents undesired polymerization or oxidation .
  • Catalyst use: Triethylamine or potassium carbonate facilitates deprotonation of thiol groups, enhancing nucleophilic substitution efficiency .
  • Stoichiometric ratios: A 1.2:1 molar excess of the 2-methoxyethylamino reagent ensures complete conversion of the imidazole intermediate .

Basic: What spectroscopic techniques are critical for structural confirmation?

Answer:

  • NMR spectroscopy: 1H/13C NMR identifies protons and carbons in the benzodioxole, imidazole, and thioacetamide groups. Key signals include:
    • Benzodioxole: δ 6.8–7.1 ppm (aromatic protons) .
    • Imidazole: δ 7.5–8.0 ppm (ring protons) .
  • Mass spectrometry (MS): High-resolution MS confirms the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .

Advanced: How can researchers resolve spectral overlap in the NMR analysis of this compound?

Answer:
Advanced approaches include:

  • 2D NMR (COSY, HSQC): Correlates proton-proton and proton-carbon couplings to distinguish overlapping signals from the hydroxymethyl and methoxyethyl groups .
  • Variable-temperature NMR: Suppresses dynamic effects (e.g., hindered rotation in the thioacetamide group) to clarify splitting patterns .

Basic: What in vitro models are suitable for preliminary biological activity screening?

Answer:

  • Antimicrobial assays: Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacterial strains are used to evaluate thioacetamide-derived antimicrobial activity .
  • Cancer cell lines: MTT assays on HeLa or MCF-7 cells assess cytotoxicity, leveraging the imidazole moiety’s potential to disrupt cell proliferation .

Advanced: How can the mechanism of enzyme inhibition be elucidated for this compound?

Answer:

  • Enzyme kinetics: Michaelis-Menten studies with purified targets (e.g., cyclooxygenase-2 or kinases) quantify inhibition constants (Ki) .
  • Molecular docking: Computational models (e.g., AutoDock Vina) predict binding interactions between the hydroxymethyl group and catalytic sites .
  • Site-directed mutagenesis: Validates predicted binding residues (e.g., replacing key amino acids in the enzyme active site) .

Advanced: What strategies are recommended for structure-activity relationship (SAR) studies on this scaffold?

Answer:

  • Functional group substitution: Replace the 2-methoxyethylamino group with bulkier alkyl chains to evaluate steric effects on receptor binding .
  • Bioisosteric replacement: Substitute the benzodioxole with a naphthodioxole to enhance lipophilicity and blood-brain barrier penetration .

Basic: How can researchers address stability issues during storage of this compound?

Answer:

  • Lyophilization: Freeze-drying the compound in amber vials minimizes hydrolysis of the thioacetamide group .
  • Additives: Include 1% ascorbic acid in aqueous solutions to prevent oxidation of the hydroxymethyl moiety .

Advanced: How should contradictory cytotoxicity data between similar compounds be interpreted?

Answer:

  • Batch analysis: Verify purity discrepancies via HPLC; impurities >2% can skew IC50 values .
  • Cell line variability: Test multiple cell lines (e.g., HepG2 vs. A549) to account for tissue-specific uptake differences .

Advanced: What computational tools are used to predict metabolic pathways for this compound?

Answer:

  • ADMET prediction software (e.g., SwissADME): Identifies probable Phase I oxidation sites (e.g., benzodioxole ring) and Phase II conjugation patterns .
  • Density functional theory (DFT): Calculates electron density maps to predict reactivity of the thioacetamide sulfur atom .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.